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Introduction

4-Chloro-3-isobutoxyphenylboronic acid is a substituted arylboronic acid, a class of
compounds of significant interest in medicinal chemistry and organic synthesis. Arylboronic
acids are versatile building blocks, most notably utilized in Suzuki-Miyaura cross-coupling
reactions to form carbon-carbon bonds. The specific substitutions on the phenyl ring, in this
case, a chloro group and an isobutoxy group, modulate the electronic properties and steric
profile of the molecule, influencing its reactivity and potential biological activity. As a key
intermediate in the development of novel pharmaceutical agents and other functional materials,
the unambiguous confirmation of its structure is a critical first step in any research and
development endeavor.

This technical guide provides a comprehensive overview of the analytical methodologies
employed in the structure elucidation of 4-Chloro-3-isobutoxyphenylboronic acid. It is
intended to serve as a practical resource for researchers, detailing not only the techniques
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themselves but also the underlying scientific principles and the logical workflow for definitive
structural confirmation. The synthesis of this compound can be approached through
established methods for arylboronic acid preparation, such as the reaction of a corresponding
aryl halide with a lithium reagent followed by quenching with a borate ester.[1]

Physicochemical Properties and Elemental Analysis

A foundational step in the characterization of a newly synthesized compound is the
determination of its basic physicochemical properties and its elemental composition. These
data provide the first checkpoint for verifying the identity and purity of the substance.

Table 1: Physicochemical Properties of 4-Chloro-3-isobutoxyphenylboronic Acid

Property Expected Value
Molecular Formula C10H14BCIO3
Molecular Weight 228.48 g/mol
Appearance White to off-white solid

) ) Typically in the range of 150-250 °C for similar
Melting Point ) )
arylboronic acids

Elemental Analysis

Elemental analysis by combustion is a cornerstone technique for confirming the empirical
formula of a pure organic compound.[2] For 4-Chloro-3-isobutoxyphenylboronic acid
(C10H14BCIO:s3), the theoretically expected elemental composition provides a benchmark
against which experimental results can be compared. A close correlation between the found
and calculated values (typically within £0.4%) is a strong indicator of sample purity and the
correct elemental makeup.

Table 2: Theoretical Elemental Composition of C10H14BCIO3
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Element Symbol Ato-mic Number of TOt?I Percentage
Weight Atoms Weight

Carbon C 12.01 10 120.10 52.58%

Hydrogen H 1.01 14 14.14 6.19%

Boron B 10.81 1 10.81 4.73%

Chlorine Cl 35.45 1 35.45 15.52%

Oxygen 0] 16.00 3 48.00 21.01%

Total 228.50 100.00%

o A precisely weighed sample of the purified compound (typically 1-3 mg) is placed in a tin or
silver capsule.

o The sample is combusted at high temperatures (around 900-1000 °C) in a stream of pure
oxygen.

e The combustion products (COz, H20, and N2) are carried by a stream of helium through a
series of absorbent traps or gas chromatography columns.

e The amount of each gas is quantified by thermal conductivity or infrared detection.

o The mass percentages of carbon, hydrogen, and nitrogen are calculated from the amounts
of COz2, H20, and N2z produced. Chlorine content is typically determined by other methods
such as titration after combustion.

Spectroscopic and Spectrometric Analysis

A multi-technique spectroscopic and spectrometric approach is essential for the complete and
unambiguous elucidation of the molecular structure. Each technique provides a unique piece of
the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic
compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides
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detailed information about the chemical environment, connectivity, and spatial relationships of
atoms within a molecule. For 4-Chloro-3-isobutoxyphenylboronic acid, *H, 13C, and 1B NMR
are particularly informative.

It is important to note that boronic acids have a propensity to form cyclic, trimeric anhydrides
known as boroxines, especially upon dehydration. This can lead to complex or broadened NMR
spectra. To mitigate this, spectra are often acquired in deuterated solvents that can break up
these oligomers, such as methanol-d4 or DMSO-ds.

The *H NMR spectrum provides information on the number of different types of protons, their
chemical environments, and their proximity to other protons.

Table 3: Predicted *H NMR Chemical Shifts (&) and Splitting Patterns for 4-Chloro-3-
isobutoxyphenylboronic Acid

Chemical Shift o ] )
Protons Multiplicity Integration Assignment
(ppm)
Ar-H ~75-7.8 m 3H Aromatic protons
Methylene
-OCHz- ~3.8 d 2H protons of
isobutoxy group
Methine proton
-CH(CH3)2 ~2.1 m 1H of isobutoxy
group
Methyl protons of
-CH(CH3)2 ~1.0 d 6H )
isobutoxy group
Boronic acid
B(OH)2 ~8.2 (broad) s 2H protons

(exchangeable)

Note: Predicted chemical shifts are based on analogous structures and may vary depending on
the solvent and concentration.
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The 3C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and

their electronic environments.

Table 4: Predicted 3C NMR Chemical Shifts (d) for 4-Chloro-3-isobutoxyphenylboronic Acid

Carbon Chemical Shift (ppm) Assignment
Carbon attached to boron
C-B ~130-135
(often broad)
C-Cl ~130-135 Carbon attached to chlorine
Carbon attached to the
C-O ~155-160 )
isobutoxy group
Ar-C ~115-135 Other aromatic carbons
Methylene carbon of isobutoxy
-OCH:- ~75
group
Methine carbon of isobutoxy
-CH(CHs)2 ~28
group
Methyl carbons of isobutoxy
-CH(CH3)2 ~19

group

Note: Predicted chemical shifts are based on analogous structures and may vary.[3]

¢ Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent

(e.g., CDCls, DMSO-ds, or CD30OD) in an NMR tube.

¢ Acquire the *H NMR spectrum using a standard pulse sequence.

e Acquire the proton-decoupled 3C NMR spectrum.

« If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to

establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to

correlate protons with their directly attached carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy
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FTIR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 5: Characteristic FTIR Absorption Bands for 4-Chloro-3-isobutoxyphenylboronic Acid

Wavenumber (cm~?) Vibration Functional Group

3500-3200 (broad) O-H stretch Boronic acid (-B(OH)z2)

3000.2850 C-H stretch Isobutoxy group and aromatic
C-H

~1600, ~1475 C=C stretch Aromatic ring

1380-1360 B-O stretch Boronic acid

1250-1200 C-O stretch Aryl ether

1100-1000 C-Cl stretch Aryl chloride

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise
ratio.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It provides information about the molecular weight and the
fragmentation pattern of a compound, which can be used to deduce its structure. For boronic
acids, dehydration to form the boroxine is a common observation in some ionization
techniques.

Expected Observations in the Mass Spectrum:
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e Molecular lon (M*): A peak corresponding to the molecular weight of the compound (m/z =
228.48 for C10H14B3>ClOs and 230.48 for the 3’Cl isotope). The isotopic pattern of chlorine
(3°Cl:37Cl ratio of approximately 3:1) should be observable for the molecular ion and any
chlorine-containing fragments.

e Fragmentation: Common fragmentation pathways for aryl ethers include cleavage of the
ether bond.[4] Fragmentation of the isobutyl group is also expected. Phenylboronic acids can
undergo fragmentation with characteristic losses of BO and BO:x.

» Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at
a low concentration (e.g., 10 pg/mL).

 Infuse the sample solution directly into the ESI source of the mass spectrometer.

e Acquire the mass spectrum in both positive and negative ion modes to determine the optimal
ionization conditions.

o Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation
and obtain structural information.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural
information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice,
including bond lengths, bond angles, and stereochemistry.

o Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated
solution, slow cooling, or vapor diffusion.[1]

o Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a
monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[5]

» Structure Solution and Refinement: The diffraction data is processed to determine the unit
cell dimensions and space group. The positions of the atoms are determined using
computational methods, and the structural model is refined to best fit the experimental data.

[5]
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The resulting crystal structure would confirm the connectivity of the atoms in 4-Chloro-3-
isobutoxyphenylboronic acid and reveal details about its solid-state packing and
intermolecular interactions, such as hydrogen bonding between the boronic acid groups.[6]

Logical Workflow for Structure Elucidation

The following diagram illustrates a logical workflow for the comprehensive structure elucidation
of 4-Chloro-3-isobutoxyphenylboronic acid, integrating the various analytical techniques.

Spectroscopic & Spectrometric Analysis | ( Definitive Confirmation | ( Conclusion

Click to download full resolution via product page

Caption: A logical workflow for the structure elucidation of 4-Chloro-3-
isobutoxyphenylboronic acid.

Conclusion

The definitive structure elucidation of 4-Chloro-3-isobutoxyphenylboronic acid requires a
multi-faceted analytical approach. By systematically applying techniques such as elemental
analysis, NMR and FTIR spectroscopy, mass spectrometry, and X-ray crystallography,
researchers can unambiguously confirm the molecular structure of this important synthetic
intermediate. This rigorous characterization is fundamental to ensuring the quality and reliability
of subsequent research and development activities in the fields of drug discovery and materials
science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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